3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

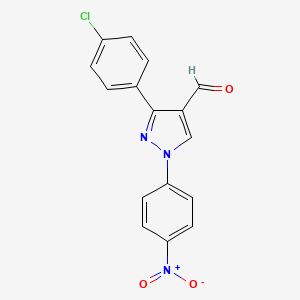

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 36663-00-0) is a pyrazole-based heterocyclic compound with the molecular formula C₁₆H₁₁ClN₂O and a molecular weight of 282.72 g/mol . Structurally, it features a pyrazole ring substituted with a 4-chlorophenyl group at position 3, a 4-nitrophenyl group at position 1, and a formyl (-CHO) group at position 4 (Figure 1).

Properties

Molecular Formula |

C16H10ClN3O3 |

|---|---|

Molecular Weight |

327.72 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H10ClN3O3/c17-13-3-1-11(2-4-13)16-12(10-21)9-19(18-16)14-5-7-15(8-6-14)20(22)23/h1-10H |

InChI Key |

OZIKOVBOURAYGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Hydrazone Cyclization

- Starting Materials: The synthesis typically begins with 4-nitrophenylhydrazine and 4-chlorophenyl-substituted ketones or aldehydes.

- Hydrazone Formation: 4-Nitrophenylhydrazine reacts with the corresponding 4-chlorophenyl-substituted carbonyl compound under acidic conditions to form hydrazone intermediates.

- Cyclization: These hydrazones undergo cyclization to form the pyrazole ring structure, a key step in the synthesis.

Formylation at the 4-Position of Pyrazole

- Vilsmeier-Haack Reaction: The aldehyde group at the 4-position is introduced using the Vilsmeier-Haack reaction, which involves treatment of the pyrazole intermediate with a Vilsmeier reagent typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method is well-documented for formylation of pyrazole rings.

- Alternative Formylation: Other formylation methods include the use of POCl3/DMF complexes or trichlorotriazine in DMF, which provide good yields of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives.

Multi-Component and Three-Component Reactions

- Some synthetic approaches employ aldehyde-based three-component reactions, combining 4-chlorobenzaldehyde, 4-nitrophenylhydrazine, and other reagents to directly assemble the pyrazole ring with the desired substituents and aldehyde functionality in fewer steps.

- These methods enhance functional group diversity and improve synthetic efficiency, making them attractive for pharmaceutical intermediate production.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazone Formation | 4-nitrophenylhydrazine + 4-chlorophenyl ketone/aldehyde, acidic medium (e.g., acetic acid) | Room temperature to reflux; monitored by TLC |

| Cyclization | Heating under reflux | Promotes ring closure to pyrazole |

| Formylation | POCl3/DMF complex, room temperature to reflux | Vilsmeier-Haack reaction; typically 2-6 hours |

| Purification | Recrystallization or chromatography | Ensures high purity for further applications |

- The formylation step using the Vilsmeier-Haack reagent provides good yields, typically ranging from 60% to 85% depending on substrate purity and reaction conditions.

- Multi-component reactions have demonstrated comparable or improved yields with fewer purification steps, enhancing scalability.

- The presence of electron-withdrawing groups such as nitro and chloro substituents influences the reactivity and selectivity during cyclization and formylation, often increasing the electrophilicity of intermediates and facilitating the reactions.

| Method | Advantages | Limitations |

|---|---|---|

| Hydrazone Cyclization + Vilsmeier-Haack | Well-established, high yield, versatile for various substituents | Multi-step, requires careful control of conditions |

| Three-Component Reactions | Fewer steps, efficient, allows functional group diversity | May require optimization for specific substrates |

| Alternative Formylation Agents | Potential for milder conditions | May have lower selectivity or yield |

The preparation of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde primarily relies on the formation of hydrazone intermediates from 4-nitrophenylhydrazine and 4-chlorophenyl-substituted carbonyl compounds, followed by cyclization to the pyrazole ring and subsequent formylation at the 4-position using Vilsmeier-Haack reagents. Alternative synthetic routes, including multi-component reactions, offer streamlined processes with potential for improved efficiency. Reaction conditions such as temperature, reagent stoichiometry, and solvent choice critically influence yield and purity. The compound’s functional groups contribute to its reactivity and utility in pharmaceutical and agricultural chemistry.

Chemical Reactions Analysis

2.1. Vilsmeier-Haack Reaction

The compound is synthesized via the Vilsmeier-Haack reaction, which involves the formylation of hydrazones. The reaction proceeds as follows:

-

Formation of the hydrazone : Condensation of 4-chlorobenzaldehyde and 4-nitrophenylhydrazine under basic conditions.

-

Cyclization : The hydrazone reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the pyrazole ring.

-

Formylation : The aldehyde group is introduced at the 4-position of the pyrazole ring .

Key reagents : POCl₃, DMF, ethanol.

Yield : Typically >80% under optimized conditions .

2.2. Condensation of Hydrazines and Aldehydes

An alternative method involves the direct condensation of 4-chlorophenylhydrazine with 4-nitrobenzaldehyde in the presence of a strong base (e.g., KOH) under reflux. The reaction forms the pyrazole core through cyclization and subsequent dehydration .

| Synthesis Method | Key Reagents | Reaction Conditions |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 80–90°C, 4–6 hours |

| Condensation | KOH, ethanol | Reflux, 2–3 hours |

3.1. Oxidation

The aldehyde group at position 4 undergoes oxidation to form a carboxylic acid. Common oxidizing agents include:

Product : 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

3.2. Reduction

The nitro group on the phenyl ring is reduced to an amine using:

Product : 3-(4-Chlorophenyl)-1-(4-aminophenyl)-1H-pyrazole-4-carbaldehyde.

3.3. Substitution

The nitro group undergoes nucleophilic aromatic substitution under basic conditions (e.g., NaOH in ethanol). Common nucleophiles include:

Product : Substituted pyrazole derivatives (e.g., 3-(4-chlorophenyl)-1-(4-thiophenyl)-1H-pyrazole-4-carbaldehyde) .

4.1. Infrared (IR) Spectroscopy

-

C=O stretch (aldehyde): ~1710 cm⁻¹.

-

NO₂ stretch : ~1520–1350 cm⁻¹ (asymmetric and symmetric stretching) .

4.2. Nuclear Magnetic Resonance (NMR)

4.3. Mass Spectrometry

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs.

Structural Modifications and Electronic Effects

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations:

The trifluoromethyl (-CF₃) group in CAS 1152976-53-8 increases lipophilicity, which may enhance membrane permeability and antimicrobial efficacy .

Substituent Position: 5-(4-Chlorophenoxy) substitution (CAS 74169-54-3) introduces a bulky phenoxy group, reducing planarity and possibly altering binding affinity in anti-inflammatory applications . 1-((4-MeOPh)SO₂) substitution (compound 4f) introduces a sulfonyl group, which may improve stability but reduce bioavailability due to increased molecular weight .

Table 2: Antimicrobial and Cytotoxic Profiles

Key Findings:

- The target compound exhibits broad-spectrum antimicrobial activity , with lower potency against E. coli compared to the fluorophenyl analog in , which achieved an MIC of 6.25 μg/mL .

- Cytotoxicity: The target compound (IC₅₀: 50 μg/mL) shows moderate activity against MCF7 breast cancer cells, outperforming halogenated propenones like (E)-1-(4-ClPh)-3-p-tolylprop-2-en-1-on (IC₅₀: >100 μg/mL) .

Biological Activity

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. A common method includes the reaction of hydrazine derivatives with substituted benzaldehydes under acidic or basic conditions. The synthesis typically yields compounds with high purity and structural integrity, confirmed by techniques such as NMR and IR spectroscopy.

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Cyclization of hydrazine with benzaldehyde | 80% |

| 2 | Formation of pyrazole derivative | 75% |

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In a study assessing the inhibition of pro-inflammatory cytokines, it was found to reduce TNF-α and IL-6 levels significantly, suggesting its potential role in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro assays indicated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells, demonstrating promising cytotoxic effects .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various pyrazole derivatives, including our compound. The results showed that it outperformed several known antibiotics in inhibiting growth in Gram-positive bacteria, highlighting its potential as a lead compound for drug development .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers investigated the anti-inflammatory mechanisms of this pyrazole derivative using an LPS-induced inflammation model in mice. The results indicated a marked decrease in edema and inflammatory markers when treated with the compound, affirming its therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, and what reagents are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via Vilsmeier–Haack formylation, where a pyrazole precursor undergoes formylation using POCl₃ and DMF. For example, analogous pyrazole-4-carbaldehydes are synthesized by reacting 1-substituted pyrazoles with Vilsmeier reagents (POCl₃/DMF) under reflux, followed by hydrolysis . Key considerations include controlling reaction temperature (70–90°C) and stoichiometry to avoid over-chlorination. Post-synthetic purification via column chromatography (ethyl acetate/hexane) is recommended to isolate the aldehyde product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.95 ppm) and aromatic substituents. For example, ¹H NMR of similar pyrazole carbaldehydes shows distinct singlet peaks for the aldehyde group .

- IR : A strong C=O stretch (~1678 cm⁻¹) and C=N absorption (~1598 cm⁻¹) are diagnostic .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and dihedral angles between aromatic rings. For instance, pyrazole derivatives often exhibit dihedral angles of 3–75° between substituent rings, influencing steric interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disordered substituents?

- Methodological Answer : Discrepancies in X-ray data (e.g., non-planar pyrazole rings) may arise from crystal packing effects or solvent interactions. Refinement using SHELXL with anisotropic displacement parameters for non-H atoms improves accuracy. For example, in related compounds, hydrogen atoms are placed geometrically and refined using a riding model (C–H = 0.93–0.97 Å) . Multi-solvent crystallization trials (e.g., ethyl acetate vs. DMF/water) can mitigate disorder by stabilizing specific conformations .

Q. What strategies are used to evaluate the antimicrobial activity of this compound against resistant bacterial strains?

- Methodological Answer : Bioactivity is assessed via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Halogen substituents (Cl, NO₂) enhance activity due to increased lipophilicity and membrane penetration. For example, 4-chlorophenyl analogs show MIC values comparable to ampicillin against E. coli . Negative controls (DMSO) and triplicate experiments are critical to validate results.

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and receptor interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For pyrazole carbaldehydes, electron-withdrawing groups (NO₂) lower LUMO energy, enhancing electrophilicity. Molecular docking (AutoDock Vina) models interactions with targets like bacterial DNA gyrase, where the aldehyde group may form hydrogen bonds with active-site residues .

Q. Why do certain synthetic routes yield low product purity, and how can reaction conditions be optimized?

- Methodological Answer : Impurities often arise from incomplete formylation or side reactions (e.g., oxidation of aldehyde to carboxylic acid). Optimization steps:

- Use anhydrous DMF to prevent hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.37 in ethyl acetate/hexane 1:4) .

- Replace PCC with milder oxidizing agents (e.g., MnO₂) to preserve the aldehyde functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.